molecular formula C3H11O7P B104645 1,2,3-Propanetriol, phosphate CAS No. 12040-65-2

1,2,3-Propanetriol, phosphate

Cat. No.: B104645
CAS No.: 12040-65-2
M. Wt: 190.09 g/mol
InChI Key: XYZZKVRWGOWVGO-UHFFFAOYSA-N
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Description

1,2,3-Propanetriol, phosphate, also known as glycerol phosphate, is a trihydroxy alcohol with a phosphate group attached to one of its hydroxyl groups. It is a colorless, odorless, viscous liquid with a sweet taste. This compound is derived from both natural and petrochemical feedstocks and is widely used in various industries due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3-Propanetriol, phosphate can be synthesized through the phosphorylation of glycerol. This process involves the reaction of glycerol with phosphoric acid under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods: In industrial settings, this compound is produced through the hydrolysis of fats and oils, followed by the phosphorylation of the resulting glycerol. This method is efficient and cost-effective, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1,2,3-Propanetriol, phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry

  • Solvent and Reagent : Glycerol phosphate is utilized as a solvent and reagent in various chemical reactions. Its unique properties facilitate reactions that require a stable medium.
  • Chromatography : It is employed in high-performance liquid chromatography (HPLC) for the separation of compounds, particularly in pharmacokinetics studies where purity and concentration are critical .

Biology

  • Metabolic Pathways : Glycerol phosphate plays a crucial role in metabolic pathways, particularly in lipid metabolism. It serves as a precursor for the synthesis of phospholipids and triglycerides, essential for cell membrane integrity and energy storage .
  • Microbial Growth : Research indicates that glycerol phosphate homeostasis is vital for the growth and virulence of certain pathogens like Pseudomonas aeruginosa, suggesting potential therapeutic targets for infection control .

Medicine

  • Pharmaceutical Formulation : Glycerol phosphate is incorporated into drug formulations to enhance solubility and bioavailability. Its properties as a humectant improve the stability of pharmaceutical products .
  • Laxative Properties : When administered rectally, glycerol phosphate acts as a hyperosmotic laxative, facilitating bowel movements by drawing water into the colon .

Industrial Applications

  • Cosmetics and Personal Care : In cosmetics, glycerol phosphate serves as a moisturizer and skin conditioning agent. Its ability to retain moisture makes it valuable in skin care formulations .
  • Food Industry : It acts as a humectant and preservative in food products. Glycerol phosphate is recognized for its lower glycemic index compared to sugar, making it suitable for low-calorie food formulations .

Case Study 1: Pharmaceutical Applications

A study highlighted the use of glycerol phosphate in enhancing the delivery of poorly soluble drugs. By formulating these drugs with glycerol phosphate, researchers observed improved bioavailability in animal models, indicating its potential for developing effective oral medications.

Case Study 2: Microbial Pathogen Control

Research on Pseudomonas aeruginosa demonstrated that manipulating glycerol phosphate levels could significantly affect the pathogen's growth and virulence factors. This finding suggests that targeting glycerol phosphate metabolism could lead to new treatments for bacterial infections .

Data Tables

Application AreaSpecific UseImpact/Outcome
ChemistryHPLC solventEnhanced separation efficiency
BiologyPrecursor for phospholipidsEssential for cell membrane integrity
MedicineDrug formulationImproved solubility and stability
IndustrialHumectant in cosmeticsIncreased moisture retention
Food IndustryPreservativeExtended shelf life and improved texture

Mechanism of Action

1,2,3-Propanetriol, phosphate exerts its effects through its involvement in various biochemical pathways. It is a key intermediate in glycolysis and gluconeogenesis, where it is converted to glyceraldehyde 3-phosphate. This conversion is catalyzed by the enzymes glycerol kinase and glycerol-3-phosphate dehydrogenase. The compound also plays a role in lipid metabolism, where it is involved in the synthesis of triglycerides and phospholipids .

Comparison with Similar Compounds

Uniqueness: 1,2,3-Propanetriol, phosphate is unique due to its trihydroxy structure and the presence of a phosphate group. This combination of functional groups allows it to participate in a wide range of chemical reactions and biochemical pathways, making it a versatile compound in various applications .

Biological Activity

1,2,3-Propanetriol phosphate, commonly known as glycerol phosphate (GroP), is a significant compound in biological systems, particularly in lipid metabolism and cellular signaling. This article explores its biological activity, mechanisms of action, and implications in various biological processes.

Chemical Structure and Properties

1,2,3-Propanetriol phosphate is a derivative of glycerol that includes a phosphate group. Its structure can be represented as follows:

C3H9O4P\text{C}_3\text{H}_9\text{O}_4\text{P}

This compound plays a critical role in the synthesis of phospholipids and triglycerides, which are essential components of cell membranes and energy storage molecules.

Biological Roles

  • Lipid Metabolism : Glycerol phosphate is a precursor in the biosynthesis of phospholipids and triglycerides. It is involved in the formation of phosphatidic acid, which serves as a key intermediate in lipid biosynthesis .
  • Cell Signaling : Glycerol phosphate has been implicated in various signaling pathways. For instance, it can activate protein kinases and influence cellular responses to growth factors .
  • Energy Production : It serves as a substrate for glycerol-3-phosphate dehydrogenase, an enzyme involved in the conversion of glycerol into glucose through gluconeogenesis .

1. Enzymatic Pathways

Glycerol phosphate participates in several enzymatic reactions:

  • Glycerol-3-phosphate 1-acyltransferase : This enzyme catalyzes the first step in glycerolipid biosynthesis, linking fatty acids to glycerol phosphate .
  • Phosphodiesterase Activity : In some bacteria, glycerophosphodiester phosphodiesterase (GlpQ) utilizes glycerol phosphate to facilitate the acquisition of glycerol from environmental sources .

2. Interaction with Membrane Proteins

Glycerol phosphate acts as a ligand for various membrane proteins, influencing their conformation and activity. This interaction can modulate cellular signaling pathways that regulate growth and differentiation.

Case Study 1: Glycerol Phosphate in Cancer Research

Recent studies have shown that alterations in glycerol phosphate metabolism are associated with cancer progression. For example, elevated levels of glycerol phosphate have been linked to increased proliferation and survival of cancer cells due to enhanced lipid synthesis .

Case Study 2: Role in Bacterial Pathogenesis

In spirochetes like Borrelia, glycerol phosphate acquisition is crucial for survival and pathogenicity. The GlpQ enzyme facilitates the utilization of glycerol phosphate from host tissues, demonstrating its importance in bacterial virulence .

Research Findings

StudyFindings
Gerin et al., 2021Identified the role of GroP in glycan modifications on α-dystroglycan, impacting muscle function and integrity .
Praissman et al., 2020Demonstrated that GroP-modified glycans inhibit specific glycan transfer activities, affecting cell signaling pathways related to muscle dystrophies .
ASM JournalsHighlighted the distribution and biological activity of GlpQ among Borrelia species, emphasizing its role in pathogenicity through glycerol phosphate utilization .

Properties

IUPAC Name

phosphoric acid;propane-1,2,3-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8O3.H3O4P/c4-1-3(6)2-5;1-5(2,3)4/h3-6H,1-2H2;(H3,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYZZKVRWGOWVGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)O)O.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H11O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

52007-79-1
Record name Phosphoric acid, polymer with 1,2,3-propanetriol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52007-79-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID501033192
Record name 1,2,3-Propanetriol, phosphate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12040-65-2, 27082-31-1, 52007-79-1
Record name Glycerophosphate
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URL https://commonchemistry.cas.org/detail?cas_rn=12040-65-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3-Propanetriol, phosphate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycerophosphoric acid
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Polyglycerolphosphate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3-Propanetriol, phosphate
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Record name 1,2,3-Propanetriol, phosphate
Source EPA DSSTox
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Record name Glycerol dihydrogen phosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.817
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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